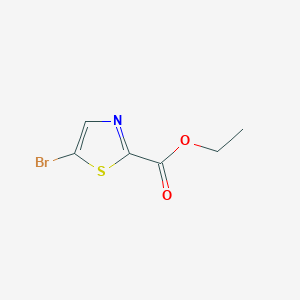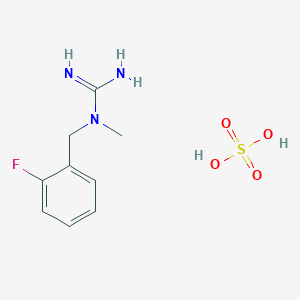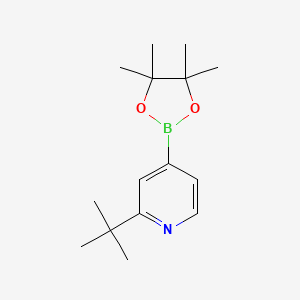![molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7](/img/structure/B1440220.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
描述
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid: is a chemical compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol It is a piperidine derivative, characterized by the presence of a trifluoroethyl group attached to the piperidine ring
作用机制
Target of Action
It’s known that piperidine derivatives often interact with various receptors in the body, influencing their function .
Mode of Action
It’s known that the compound can influence chemical reactions, which suggests it may interact with its targets to induce changes .
Biochemical Pathways
Given its potential role in promoting chemical reactions, it may influence various biochemical pathways .
Result of Action
Its role in promoting chemical reactions suggests it may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
准备方法
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid involves several steps. One common synthetic route includes the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the intermediate compound, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
科学研究应用
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar compounds to [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid include:
This compound hydrochloride: This compound has similar properties but includes a hydrochloride salt, which can affect its solubility and stability.
Piperidine derivatives: Other piperidine derivatives with different substituents on the piperidine ring can have varying biological activities and chemical properties.
Trifluoroethyl compounds: Compounds with the trifluoroethyl group attached to different core structures can exhibit unique properties due to the electron-withdrawing nature of the trifluoroethyl group.
属性
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQBESVKCIVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1440140.png)
![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)






![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)



